molecular formula C12H15BrN2O2 B12285755 tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B12285755
M. Wt: 299.16 g/mol
InChI Key: DCWGQYCHINOHEO-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,4-c]pyridine precursor followed by esterification with tert-butyl groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step may involve the use of tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or primary amines, often in the presence of a base such as triethylamine.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-c]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in various biological assays to study enzyme activity or protein interactions[][3].

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-chloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
  • tert-Butyl 6-fluoro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Uniqueness

tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

tert-butyl 6-bromo-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3

InChI Key

DCWGQYCHINOHEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)Br

Origin of Product

United States

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